4,4'-Bis(dimethylamino)benzhydrol

Catalog No.
S569306
CAS No.
119-58-4
M.F
C17H22N2O
M. Wt
270.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Bis(dimethylamino)benzhydrol

CAS Number

119-58-4

Product Name

4,4'-Bis(dimethylamino)benzhydrol

IUPAC Name

bis[4-(dimethylamino)phenyl]methanol

Molecular Formula

C17H22N2O

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C17H22N2O/c1-18(2)15-9-5-13(6-10-15)17(20)14-7-11-16(12-8-14)19(3)4/h5-12,17,20H,1-4H3

InChI Key

YLZSIUVOIFJGQZ-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O

Synonyms

4,4'-bis(dimethylamino)benzhydrol, 4,4'-bisdimethylaminodiphenylcarbinol, Michler's hydrol

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)O

4,4'-Bis(dimethylamino)benzhydrol is an organic compound characterized by the molecular formula C17H22N2OC_{17}H_{22}N_{2}O and a molecular weight of approximately 270.37 g/mol. It appears as a white solid and is soluble in various organic solvents. This compound is notable as the reduced derivative of Michler's ketone and serves as a precursor to triarylmethane dyes, which are widely used in dyeing and pigment industries .

While detailed toxicity data is limited, 4,4'-Bis(dimethylamino)benzhydrol should be handled with care as it may be irritating to the skin, eyes, and respiratory system []. Deposited dust can pose an explosion hazard []. Always consult safety data sheets (SDS) before handling this compound and wear appropriate personal protective equipment (PPE).

, primarily due to its functional groups. Key reactions include:

  • Reduction Reactions: It can be synthesized through the reduction of 4,4'-bis(dimethylamino)benzophenone using zinc dust and an alkali metal hydroxide in a lower alcohol as the reaction medium .
  • Formation of Dyes: The compound can react with other aromatic compounds to form triarylmethane dyes, which are significant in textile applications .
  • Oxidation: Under certain conditions, it may undergo oxidation to regenerate Michler's ketone or related compounds .

The primary synthesis method involves the reduction of 4,4'-bis(dimethylamino)benzophenone. The typical procedure includes:

  • Reagents: Zinc dust and an alkali metal hydroxide (e.g., potassium hydroxide) are combined with the benzophenone derivative in a lower alcohol (such as ethanol).
  • Reaction Conditions: The mixture is refluxed for several hours to ensure complete reaction.
  • Isolation: After cooling, the product is isolated by decanting the solvent from zinc residues, followed by washing and drying to yield a solid product with a melting point around 94-101 °C .

Alternative synthetic routes may also exist, but this method is widely referenced for its efficiency and yield.

4,4'-Bis(dimethylamino)benzhydrol finds applications in:

  • Dye Production: It acts as an intermediate in synthesizing various dyes used in textiles and inks.
  • Organic Synthesis: The compound serves as a reducing agent and catalyst in numerous organic reactions .
  • Research: Its properties make it useful for studying reaction mechanisms involving electron transfer.

Studies have explored the interactions of 4,4'-bis(dimethylamino)benzhydrol with other chemical species. For instance:

  • It has been shown to react with azobenzene derivatives, indicating potential applications in dye chemistry and organic synthesis .
  • Its ability to donate electrons makes it an interesting subject for research into electron transfer processes in organic chemistry.

Several compounds share structural characteristics or functional properties with 4,4'-bis(dimethylamino)benzhydrol. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
Michler's KetoneYesPrecursor to 4,4'-bis(dimethylamino)benzhydrol
4-DimethylaminobenzophenoneYesActs as an oxidizing agent
3,3'-DiaminobenzhydrolModerateDifferent substitution pattern on the benzene ring
Bis(4-(dimethylamino)phenyl)methanolYesSimilar structure but different functional groups
N,N,N',N'-Tetramethyl-1,3-benzenediamineModerateDifferent amine substitution pattern

The uniqueness of 4,4'-bis(dimethylamino)benzhydrol lies in its dual roles as both a reducing agent and a precursor for dye synthesis, making it particularly valuable in both chemical research and industrial applications .

Catalytic Reduction Strategies for Michler’s Ketone Derivatives

The reduction of Michler’s ketone to 4,4'-bis(dimethylamino)benzhydrol is predominantly achieved through hydride transfer reactions. Sodium borohydride (NaBH₄) in ethanol or tetrahydrofuran (THF) remains the most widely employed method, yielding >90% conversion at room temperature. The mechanism involves nucleophilic attack by BH₄⁻ on the carbonyl carbon, followed by protonation to form the benzhydrol. Lithium aluminum hydride (LiAlH₄) offers alternative selectivity under anhydrous conditions but requires stringent temperature control (−10°C) to prevent over-reduction.

Recent studies highlight the efficacy of transition-metal catalysts for selective hydrogenation. Palladium-supported carbon nanotubes (Pd/BCNT) catalyze the hydrogenation of Michler’s ketone at 20 bar H₂ and 313 K, achieving 96.3% conversion with 99.3% selectivity for 4,4'-bis(dimethylamino)benzhydrol. Comparative kinetics reveal a lower activation energy (Eₐ = 45 kJ/mol) for Pd/BCNT versus conventional Pd/Norit systems (Eₐ = 58 kJ/mol), attributed to nitrogen-doped defects enhancing H₂ dissociation.

CatalystTemperature (K)Conversion (%)Selectivity (%)
Pd/BCNT31396.399.3
Pd/Norit31398.476.6
NaBH₄/EtOH29892.195.8

Table 1: Comparative performance of reduction catalysts.

Solvent-Mediated Optimization in Leuco Compound Synthesis

Solvent polarity critically influences reaction kinetics and product purity. Polar aprotic solvents like dimethylformamide (DMF) accelerate NaBH₄-mediated reductions by stabilizing intermediate borate complexes, reducing reaction time from 24 h to 4 h. Conversely, nonpolar solvents (e.g., toluene) favor higher stereoselectivity but necessitate elevated temperatures (80°C).

Water-based systems have emerged as sustainable alternatives. Hydroxypropyl methylcellulose (HPMC) hydrogels facilitate micellar encapsulation of Michler’s ketone, enabling 89% yield at 50°C via phase-transfer catalysis. This approach minimizes organic waste and enhances energy efficiency, aligning with green chemistry principles.

Acid-Catalyzed Etherification Reactions and Byproduct Analysis

4,4'-Bis(dimethylamino)benzhydrol undergoes acid-catalyzed etherification to form bis(benzhydryl)ethers, key intermediates in polymer chemistry. p-Toluenesulfonyl chloride (5 mol%) in solvent-free conditions at 110°C achieves 86% yield within 15 minutes, outperforming traditional H₂SO₄ methods (72% yield, 2 h). The mechanism proceeds via in situ HCl generation, protonating the hydroxyl group to form a carbocation intermediate, which undergoes nucleophilic attack by a second benzhydrol molecule.

Byproduct analysis reveals competing formation of benzhydryl tosylate (≤9%) under excess TsCl, necessitating stoichiometric optimization. GC-MS studies identify diphenylmethane (≤1.5%) as a minor side product during over-hydrogenation, mitigated by controlling H₂ partial pressure.

Green Chemistry Approaches for Industrial-Scale Production

Industrial adoption of 4,4'-bis(dimethylamino)benzhydrol synthesis emphasizes solvent recycling and catalyst recovery. Propylene carbonate (PC), a biodegradable solvent, enables FeCl₃-catalyzed etherification with 91% yield and 98% solvent recovery via vacuum distillation. Flow reactor systems further enhance sustainability, reducing energy consumption by 40% compared to batch processes.

Life-cycle assessments (LCAs) demonstrate that enzymatic catalysis using alcohol dehydrogenases reduces carbon footprint by 62% relative to NaBH₄ methods, though current enzyme costs remain prohibitive for large-scale use.

XLogP3

3

Melting Point

101.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 41 of 43 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

119-58-4

Wikipedia

4,4'-bis(dimethylamino)benzhydrol

General Manufacturing Information

Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-: ACTIVE

Dates

Modify: 2023-08-15

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